molecular formula C25H23N5O6S B2680255 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-87-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2680255
CAS RN: 852168-87-7
M. Wt: 521.55
InChI Key: MVNFCXCTQSISJH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23N5O6S and its molecular weight is 521.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifolate Activity

Compounds with complex structures similar to the queried chemical have been synthesized for various purposes, including the development of antifolate agents. For instance, antifolates like 5-deaza analogues of aminopterin and folic acid have shown significant anticancer activity both in vitro and in vivo, demonstrating the therapeutic potential of such compounds (Su et al., 1986).

Antimicrobial and Antifungal Applications

Research has also explored the antimicrobial and antifungal activities of compounds structurally related to the queried chemical. Novel thienopyrimidine linked rhodanine derivatives, for example, have shown antibacterial potency against E. coli and other pathogens, indicating their potential as antimicrobial agents (Kerru et al., 2019).

properties

CAS RN

852168-87-7

Molecular Formula

C25H23N5O6S

Molecular Weight

521.55

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N5O6S/c1-29-22-20(24(32)30(2)25(29)33)23(28-21(27-22)15-5-7-16(34-3)8-6-15)37-12-19(31)26-11-14-4-9-17-18(10-14)36-13-35-17/h4-10H,11-13H2,1-3H3,(H,26,31)

InChI Key

MVNFCXCTQSISJH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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